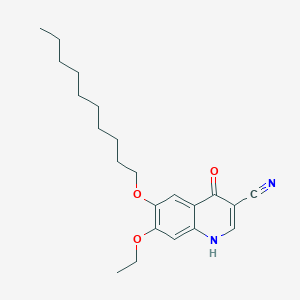

3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Functional Groups: The decyloxy, ethoxy, and hydroxy groups can be introduced through nucleophilic substitution reactions. For example, the decyloxy group can be added using decyl bromide in the presence of a base like potassium carbonate. The ethoxy group can be introduced using ethyl iodide, and the hydroxy group can be added through hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The ethoxy and decyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Unfortunately, the available search results offer limited information regarding the specific applications of "3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-". However, based on the data, we can infer potential applications and related information:

Chemical Identification and Properties

Potential Applications

-

Phosphodiesterase Inhibitors: Quinoline derivatives, in general, have been identified as phosphodiesterase inhibitors .

- Patent Reference: TWI328009B describes quinoline derivatives as phosphodiesterase inhibitors .

- Therapeutic Potential: These inhibitors may have therapeutic applications for inflammatory and allergic diseases, such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, or allergic rhinitis .

- Intermediate in Synthesis: Quinoline compounds can be used as intermediates in methods and pharmaceutical compositions .

- Research and Development:

Mecanismo De Acción

The mechanism of action of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The presence of the hydroxy group allows for hydrogen bonding interactions, while the nitrile group can participate in coordination with metal ions. These interactions contribute to its biological activity and potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Quinolinecarbonitrile: Lacks the additional functional groups present in 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-.

4-Hydroxyquinoline: Contains a hydroxy group but lacks the nitrile, decyloxy, and ethoxy groups.

6-Ethoxyquinoline: Contains an ethoxy group but lacks the nitrile, decyloxy, and hydroxy groups.

Uniqueness

3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is unique due to the combination of functional groups attached to the quinoline core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler quinoline derivatives. The presence of multiple functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- (CAS 24030-84-0) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is C22H30N2O3. Its structure consists of a quinoline core substituted with various functional groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- are summarized below.

Antimicrobial Activity

A study on substituted quinolines demonstrated that certain derivatives possess significant antimicrobial properties. While specific data on 3-Quinolinecarbonitrile's activity against various pathogens is limited, related compounds have shown efficacy against Mycobacterium species, indicating potential for similar activity in this compound .

Structure-Activity Relationship (SAR)

The effectiveness of quinoline derivatives often correlates with their structural features. For instance, modifications in the substituents on the quinoline ring can enhance or reduce biological activity. Notably, compounds with hydrophobic side chains have been associated with improved membrane permeability and bioactivity .

Case Studies and Research Findings

- Antimycobacterial Activity : A comparative study evaluated various substituted quinolines against Mycobacterium tuberculosis. Compounds with similar structural characteristics to 3-Quinolinecarbonitrile showed promising results in inhibiting bacterial growth. The most effective derivatives had IC50 values lower than standard treatments like isoniazid .

- Toxicity Assessment : In vitro studies assessed the toxicity of several quinoline derivatives against human cell lines. The most active antimycobacterial compounds demonstrated low toxicity profiles, suggesting that 3-Quinolinecarbonitrile may also exhibit favorable safety characteristics in therapeutic applications .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C22H30N2O3 |

|---|---|

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H30N2O3/c1-3-5-6-7-8-9-10-11-12-27-20-13-18-19(14-21(20)26-4-2)24-16-17(15-23)22(18)25/h13-14,16H,3-12H2,1-2H3,(H,24,25) |

Clave InChI |

XYWINHGXRJWXGQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.